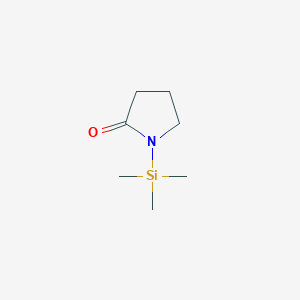

1-(Trimethylsilyl)pyrrolidin-2-one

Description

Propriétés

IUPAC Name |

1-trimethylsilylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NOSi/c1-10(2,3)8-6-4-5-7(8)9/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUBVCBITQHEVCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50162783 | |

| Record name | 1-(Trimethylsilyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14468-90-7 | |

| Record name | 1-(Trimethylsilyl)-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14468-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Trimethylsilyl)pyrrolidin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014468907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Trimethylsilyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(trimethylsilyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.949 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Conditions and Reagents

-

Substrate : 2-Pyrrolidinone (1.0 equiv)

-

Silylating Agent : Trimethylchlorosilane (1.2 equiv)

-

Base : Triethylamine (1.5 equiv)

-

Solvent : Benzene (anhydrous)

-

Temperature : Reflux (~80°C)

-

Duration : 4–6 hours

The reaction generates hydrochloric acid as a byproduct, which is neutralized by triethylamine, forming triethylammonium chloride. The use of benzene as a solvent ensures azeotropic removal of water, driving the reaction toward completion. Post-reaction workup typically involves filtration to remove the ammonium salt, followed by solvent evaporation under reduced pressure to yield the product as a colorless liquid.

Reaction Mechanism and Optimization Strategies

Mechanistic Pathway

The silylation proceeds through a two-step mechanism:

-

Base Activation : Triethylamine deprotonates 2-pyrrolidinone, generating a resonance-stabilized amide ion.

-

Nucleophilic Attack : The amide ion attacks the electrophilic silicon center in TMSCl, displacing chloride and forming the N-trimethylsilyl product.

The reaction’s efficiency hinges on rigorous anhydrous conditions, as moisture hydrolyzes TMSCl, reducing yields. Alternative bases such as pyridine or DBU (1,8-diazabicycloundec-7-ene) have been explored but show no significant advantage over triethylamine in this system.

Yield Optimization

While explicit yield data for this specific reaction remain unreported in accessible literature, analogous silylation reactions of lactams achieve yields of 70–85% under optimized conditions. Key variables influencing yield include:

-

Stoichiometry : Excess TMSCl (1.2–1.5 equiv) ensures complete conversion.

-

Solvent Polarity : Benzene’s nonpolar nature minimizes side reactions, though toluene or dichloromethane may serve as substitutes.

-

Temperature Control : Prolonged reflux (>6 hours) risks thermal degradation of the silylated product.

Notably, phase-transfer catalysts (PTCs) like PEG400 combined with zinc iodide have demonstrated efficacy in accelerating silylation reactions under milder conditions. Ultrasonic irradiation, employed in trimethylsilyl cyanide synthesis, could further reduce reaction times and improve yields if adapted to this system .

Analyse Des Réactions Chimiques

1-(Trimethylsilyl)pyrrolidin-2-one undergoes several types of chemical reactions, including:

Sulfenylation: It reacts with phenyl disulfide to form the corresponding bissulfide as the major product.

Oxidation and Reduction:

Substitution: The trimethylsilyl group can be substituted under appropriate conditions, leading to various derivatives.

Common reagents used in these reactions include phenyl disulfide for sulfenylation and other standard organic reagents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Scientific Research Applications

1-(Trimethylsilyl)pyrrolidin-2-one serves as a significant intermediate in various chemical reactions and processes. Below are key applications:

Organic Synthesis

The compound is primarily used as a reagent in organic synthesis due to its ability to stabilize reaction intermediates. It plays a crucial role in:

- Silylation Reactions : Enhances the reactivity of alcohols and amines, facilitating their transformation into more reactive silyl ethers or silyl amines.

- Carbonyl Chemistry : Acts as a nucleophile in reactions involving carbonyl compounds, aiding in the formation of more complex organic molecules.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential biological activities:

- Drug Development : Utilized in synthesizing pharmaceutical compounds, particularly those requiring specific molecular modifications.

- Biological Activity Studies : Investigated for interactions with biological targets, potentially leading to the development of new therapeutic agents.

Analytical Chemistry

This compound is also employed in analytical methods, particularly in:

- Chromatography : Used as a derivatizing agent to enhance the detectability of analytes in complex mixtures.

- Mass Spectrometry : Aids in the ionization of compounds for improved mass spectral analysis.

Mécanisme D'action

The mechanism of action of 1-(Trimethylsilyl)pyrrolidin-2-one involves its reactivity as a nucleophile due to the presence of the trimethylsilyl group. This group can stabilize negative charges, making the compound highly reactive in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-(Trimethylsilyl)pyrrolidin-2-one with structurally related pyrrolidin-2-one derivatives:

Pharmacokinetic and Physicochemical Properties

- Metabolic Stability : Pyridinyl derivatives show low to moderate oxidative metabolism in liver microsomes, with aqueous solubility ranging from 10–50 µM . The trimethylsilyl analog’s metabolic fate remains unstudied, but its silicon moiety may reduce enzymatic degradation.

- Solubility and Reactivity: 1-(Methylsulfanyl)pyrrolidin-2-one displays selective reactivity with thiol-containing metabolites but remains inert toward sugars and amino acids . The trimethylsilyl compound’s flammability and lipophilicity limit its aqueous compatibility .

- Safety Profiles: 3-Amino-1-hydroxy-pyrrolidin-2-one is classified as low-risk in toxicity screens , whereas the trimethylsilyl derivative’s hazards are primarily physical (flammability) rather than biochemical .

Activité Biologique

1-(Trimethylsilyl)pyrrolidin-2-one (CAS No. 14468-90-7) is a chemical compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article reviews the available literature on its biological activity, including mechanisms of action, biochemical pathways, and potential therapeutic applications.

This compound is a pyrrolidinone derivative characterized by the presence of a trimethylsilyl group. Its molecular structure can be represented as follows:

- Molecular Formula : C7H13NOSi

- Molecular Weight : 157.26 g/mol

Biochemical Pathways

Research indicates that compounds similar to this compound may participate in several biochemical pathways:

| Pathway | Description |

|---|---|

| Quorum Sensing | Similar compounds have been shown to interfere with bacterial communication, affecting virulence and biofilm formation. |

| Metabolic Regulation | Potential involvement in metabolic pathways that regulate energy production and biosynthesis of essential metabolites. |

Case Studies and Research Findings

Several studies have explored the biological implications of pyrrolidinone derivatives, including this compound:

- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties against various bacterial strains, suggesting potential use in treating infections.

- Neuroprotective Effects : Research has indicated that related compounds may provide neuroprotective effects, potentially beneficial in neurodegenerative diseases.

- Anti-inflammatory Properties : Certain studies suggest that these compounds can modulate inflammatory pathways, offering therapeutic avenues for inflammatory diseases.

Summary of Biological Activities

The following table summarizes the biological activities reported for this compound and its derivatives:

| Biological Activity | Findings |

|---|---|

| Antimicrobial | Effective against specific bacterial strains; potential for infection treatment. |

| Neuroprotective | May protect neuronal cells from damage; implications for neurodegenerative disorders. |

| Anti-inflammatory | Modulates inflammatory responses; potential therapeutic uses in chronic inflammation. |

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 1-(Trimethylsilyl)pyrrolidin-2-one derivatives?

- Methodology : A three-component domino reaction using γ-butyrolactam (2-pyrrolidinone), aromatic aldehydes, and substituted thiophenols, catalyzed by elemental iodine, is a common approach. This method achieves moderate to high yields (e.g., 59–85%) and is scalable for generating structurally diverse derivatives . Alternative routes include nucleophilic substitution using halogenated aryl precursors (e.g., 4-fluoroiodobenzene or 4-bromofluorobenzene) under reflux conditions .

- Key Variables : Catalyst choice (iodine vs. transition metals), solvent polarity, and reaction temperature significantly influence yield and purity.

Q. How should this compound be stored to ensure stability in laboratory settings?

- Protocol : Store in tightly sealed containers under dry, inert atmospheres (e.g., nitrogen) at room temperature. Avoid exposure to moisture, as silyl groups are prone to hydrolysis. Containers should be kept upright in well-ventilated areas to prevent leakage .

- Safety Note : Use personal protective equipment (PPE) during handling, including nitrile gloves and lab coats, due to incompletely characterized toxicity .

Q. What analytical techniques are recommended for characterizing this compound?

- Techniques :

- NMR Spectroscopy : H and C NMR to confirm silyl group integration and pyrrolidinone ring conformation.

- Chromatography : HPLC or GC-MS for purity assessment, particularly to detect hydrolyzed byproducts (e.g., 2-pyrrolidinone) .

- Elemental Analysis : Verify molecular formula and silyl content via combustion analysis .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to resolve yield discrepancies in silylated pyrrolidinone synthesis?

- Data Contradiction Analysis : Yields for analogous compounds (e.g., 1-(4-fluorophenyl)pyrrolidin-2-one) vary from 59% to 85% depending on halogen substituents (iodine vs. bromine) and catalyst loading .

- Methodological Adjustments :

- Catalyst Screening : Test iodine, Lewis acids (e.g., BF₃·Et₂O), or organocatalysts to improve regioselectivity.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) may enhance nucleophilic substitution kinetics .

Q. What in vitro pharmacological evaluation strategies are suitable for assessing bioactivity of this compound derivatives?

- Experimental Design :

- Anticancer Activity : MTT assays using cancer cell lines (e.g., HeLa or MCF-7) to evaluate cytotoxicity, referencing derivatives with phenylthio groups that show anticancer potential .

- Neuropharmacology : Electrophysiological assays (e.g., patch-clamp) to assess interactions with monoamine transporters or ion channels, as seen in structurally related pyrrolidinone compounds .

Q. How can researchers address gaps in toxicological and ecological data for silylated pyrrolidinones?

- Research Gaps : Limited data exist on environmental mobility, bioaccumulation, and chronic toxicity .

- Proposed Methods :

- Ecotoxicity Studies : Use Daphnia magna or Aliivibrio fischeri models for acute toxicity screening.

- PBT Assessment : Apply OECD guidelines to evaluate persistence, bioaccumulation, and transformation products .

Q. What mechanistic insights explain the α1-adrenolytic properties of certain pyrrolidin-2-one derivatives?

- Case Study : Derivatives like S-61 and S-73 exhibit antiarrhythmic effects via α1-adrenergic receptor antagonism, demonstrated in ex vivo rat aorta models. Key structural features include piperazine substituents and hydrophobic aryl groups .

- Advanced Techniques : Radioligand binding assays (e.g., H-prazosin displacement) to quantify receptor affinity and molecular docking simulations to map interactions .

Q. How do steric and electronic effects of the trimethylsilyl group influence reactivity in cross-coupling reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.